N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide
CAS No.: 7641-28-3
Cat. No.: VC18450025
Molecular Formula: C14H9F3N2O3S
Molecular Weight: 342.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7641-28-3 |
|---|---|
| Molecular Formula | C14H9F3N2O3S |
| Molecular Weight | 342.29 g/mol |
| IUPAC Name | N-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenyl]formamide |
| Standard InChI | InChI=1S/C14H9F3N2O3S/c15-14(16,17)9-5-6-13(11(7-9)19(21)22)23-12-4-2-1-3-10(12)18-8-20/h1-8H,(H,18,20) |
| Standard InChI Key | DMDNYHZFFSFNAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC=O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Molecular Formula and Weight
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Molecular Formula: C14H9F3N2O3S
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Molecular Weight: 342.29 g/mol
Structural Representation
The chemical structure of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide can be represented as follows:
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IUPAC Name: N-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenyl]formamide
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SMILES Notation: C1=CC=C(C(=C1)NC=O)SC2=C(C=C(C=C2)C(F)(F)F)N+[O-]
Synthesis
The synthesis of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
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Preparation of the Sulfanyl Group: This may involve the reaction of a suitable thiol with a nitro-substituted aromatic compound.
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Formation of the Formamide Linkage: The final step involves the introduction of the formamide group through amide bond formation.
Potential Biological Applications
Recent studies have highlighted compounds similar to N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide as potential inhibitors of alpha-synuclein fibril formation, which is significant in neurodegenerative diseases such as Parkinson's disease.
Pharmacological Insights
Research indicates that modifications in the nitro and trifluoromethyl groups significantly affect the biological activity of these compounds, making them promising candidates for further drug development.
Research Findings
Recent studies have explored various aspects of compounds related to N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide:
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Inhibition Studies: A set of compounds including derivatives with similar functional groups have shown activity comparable to established inhibitors in biochemical assays .
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Molecular Dynamics Simulations: These studies help elucidate the binding modes and interactions of these compounds with target proteins, providing insights into their mechanisms of action .
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